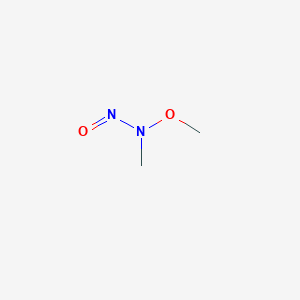

Nitrosomethoxymethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nitrosomethoxymethylamine (NMMA) is a potent carcinogenic nitrosamine that is commonly used in scientific research to study the mechanisms of carcinogenesis. The compound is a member of the nitrosamine family, which is known to be highly carcinogenic and mutagenic. NMMA is a clear, colorless liquid that is soluble in water and polar organic solvents.

Wirkmechanismus

The mechanism of action of Nitrosomethoxymethylamine is not fully understood, but it is thought to be related to its ability to form DNA adducts. Nitrosomethoxymethylamine is metabolized in the liver to form the reactive intermediate, methyldiazohydroxide, which is capable of reacting with DNA to form adducts. These adducts can cause mutations, which can lead to the development of cancer.

Biochemical and Physiological Effects:

Nitrosomethoxymethylamine has been shown to induce tumors in various animal models, including rats, mice, and hamsters. The compound is known to be highly carcinogenic and mutagenic, and its effects on DNA damage and repair have been extensively studied. Additionally, Nitrosomethoxymethylamine has been shown to cause oxidative stress and inflammation, which can contribute to the development of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Nitrosomethoxymethylamine in lab experiments is its ability to induce tumors in various animal models. This makes it a valuable tool for studying the mechanisms of carcinogenesis and testing the mutagenic potential of other compounds. Additionally, Nitrosomethoxymethylamine is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using Nitrosomethoxymethylamine is its high toxicity, which can make it difficult to work with. Additionally, the compound is highly reactive and can form DNA adducts, which can make it difficult to interpret the results of experiments.

Zukünftige Richtungen

There are several future directions for research on Nitrosomethoxymethylamine. One area of research is the development of new methods for synthesizing the compound, which could make it easier to work with. Additionally, there is a need for further research on the mechanism of action of Nitrosomethoxymethylamine, particularly with regard to its effects on DNA damage and repair. Another area of research is the development of new animal models for studying the carcinogenicity of Nitrosomethoxymethylamine, which could provide new insights into the mechanisms of carcinogenesis. Finally, there is a need for further research on the potential health effects of exposure to Nitrosomethoxymethylamine, particularly in occupational settings.

Synthesemethoden

Nitrosomethoxymethylamine is synthesized by the reaction of formaldehyde with dimethylamine in the presence of nitrite. The reaction occurs in acidic conditions, and the resulting product is purified by distillation and recrystallization. The synthesis of Nitrosomethoxymethylamine is relatively simple and can be performed in most organic chemistry laboratories.

Wissenschaftliche Forschungsanwendungen

Nitrosomethoxymethylamine is widely used in scientific research to study the mechanisms of carcinogenesis. The compound is known to induce tumors in various animal models, and its carcinogenicity has been extensively studied. Nitrosomethoxymethylamine is also used as a positive control in mutagenicity assays, where it is used to test the mutagenic potential of other compounds. Additionally, Nitrosomethoxymethylamine is used in studies of DNA damage and repair, as it is known to cause DNA adducts.

Eigenschaften

CAS-Nummer |

16339-12-1 |

|---|---|

Molekularformel |

C2H6CuN2 |

Molekulargewicht |

90.08 g/mol |

IUPAC-Name |

N-methoxy-N-methylnitrous amide |

InChI |

InChI=1S/C2H6N2O2/c1-4(3-5)6-2/h1-2H3 |

InChI-Schlüssel |

JIITVWJHOYPEFL-UHFFFAOYSA-N |

SMILES |

CN(N=O)OC |

Kanonische SMILES |

CN(N=O)OC |

Synonyme |

nitrosomethoxymethylamine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-](/img/structure/B231762.png)

![9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B231781.png)

![Acenaphtho[1,2-g]pteridin-11-ol](/img/structure/B231788.png)

![4-[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-oxobutanoic acid](/img/structure/B231791.png)